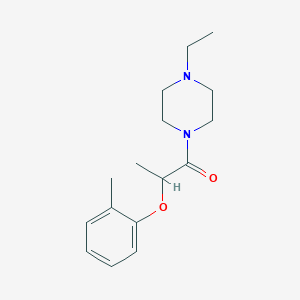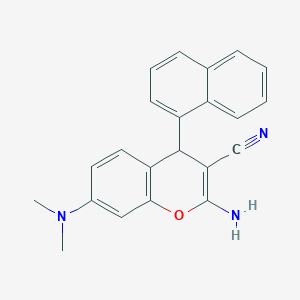
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes both amino and dimethylamino groups, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the condensation of aromatic aldehydes, malononitrile, and 3-dimethylaminophenol. This reaction is often catalyzed by piperidine in ethanol under reflux conditions . Another approach involves the use of a one-pot multicomponent reaction catalyzed by amine-functionalized silica magnetic nanoparticles, which provides high yields and purity under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of heterogeneous catalysts, such as Al-MCM-41-LDH@APTES, has been reported to enhance the efficiency of the synthesis process . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its solvatochromic properties.
Medicine: Investigated for its anticancer and antifungal activities.
Industry: Utilized in the development of dyes and pigments due to its unique photophysical properties.
作用机制
The mechanism of action of 2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound exhibits intramolecular charge transfer (ICT) between the donor amino group and the electron-withdrawing dimethylamino group . This ICT process is responsible for its solvatochromic behavior and fluorescence properties. In biological systems, the compound may interact with cellular proteins and enzymes, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
2-amino-7-isocyanofluorene: Exhibits similar solvatochromic and photophysical properties.
4-amino-4′-isocyano-1,1′-biphenyl: Another compound with notable fluorescence properties.
Uniqueness
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile stands out due to its unique combination of amino and dimethylamino groups, which contribute to its distinct photophysical and biological properties. Its high molar absorptivity and quantum yield make it particularly useful in applications requiring high sensitivity and brightness .
属性
IUPAC Name |
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25(2)15-10-11-18-20(12-15)26-22(24)19(13-23)21(18)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,21H,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXEXCHBAKSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)
![N,4-dimethyl-5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine bis(trifluoroacetate)](/img/structure/B4992843.png)
![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4992850.png)
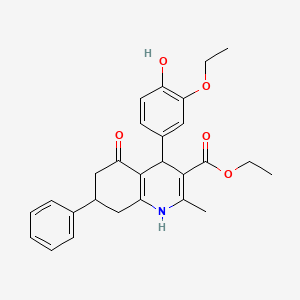
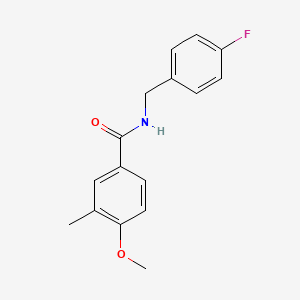
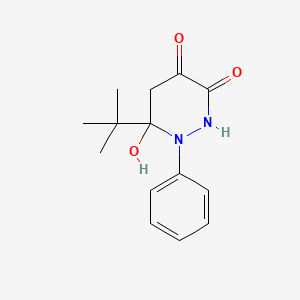
![[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(furan-2-yl)methanone](/img/structure/B4992872.png)
![N-cyclohexyl-N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4992876.png)
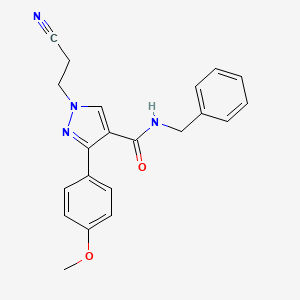
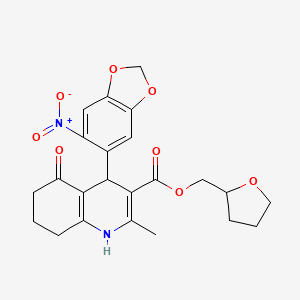

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B4992910.png)
